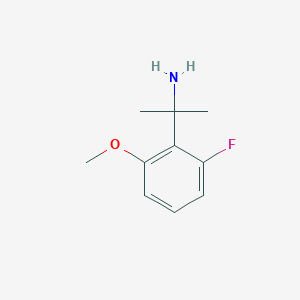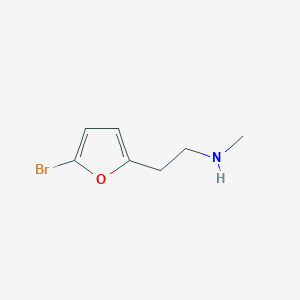![molecular formula C8H13NO2 B13543039 3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)
3-Aminospiro[3.3]heptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminospiro[3.3]heptane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.3]heptane core with an amino group at the 3-position and a carboxylic acid group at the 1-position. The spirocyclic structure imparts significant conformational rigidity, making it an interesting subject for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminospiro[3.3]heptane-1-carboxylic acid typically involves the rearrangement of a suitably functionalized precursor. One common method starts with 3-oxocyclobutanecarboxylic acid, which undergoes a Lewis acid-catalyzed rearrangement to form the spiro[3.3]heptane skeleton . The key synthetic step involves the formation of a stabilized oxaphosphetane intermediate during the Wittig reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Aminospiro[3.3]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Aminospiro[3.3]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a conformationally restricted analogue of amino acids.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Aminospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s conformational rigidity allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
3-Aminospiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic amino acids, such as:
These compounds share the spirocyclic core but differ in the position and number of functional groups. The unique positioning of the amino and carboxylic acid groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
3-aminospiro[3.3]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-4-5(7(10)11)8(6)2-1-3-8/h5-6H,1-4,9H2,(H,10,11) |
InChI 键 |
RLCGTKRTCZUOOS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)C(CC2N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


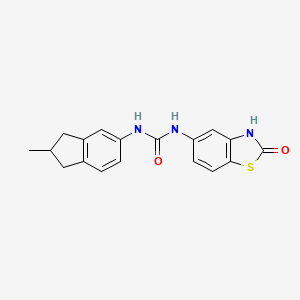

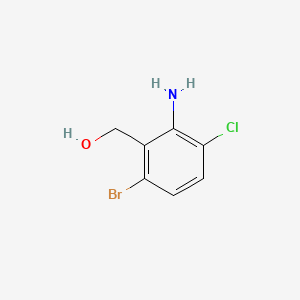
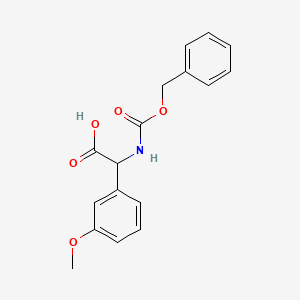
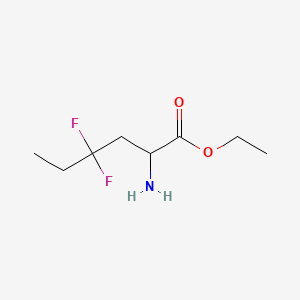




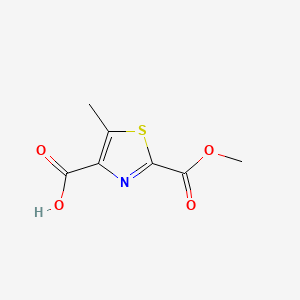
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
